molecular formula C7H10ClNS B2386279 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride CAS No. 2309465-28-7

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride

Cat. No.: B2386279
CAS No.: 2309465-28-7
M. Wt: 175.67
InChI Key: HZKHBJOLXWQTKG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine hydrochloride is a bicyclic organic compound featuring a fused cyclopentane-thiophene ring system with an amine functional group. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This compound has garnered attention due to its structural similarity to bioactive heterocycles, particularly in anticancer research. Derivatives of this scaffold, such as N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (compound 24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (compound 25), exhibit potent antiproliferative activity against MCF7 breast adenocarcinoma cells (IC₅₀ = 30.8 and 38.7 nM, respectively) . The mechanism involves inhibition of ATP-binding sites on tyrosine kinase receptors, akin to clinical drugs like gefitinib and dasatinib .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h3-4,7H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHBJOLXWQTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CSC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of sulfur-containing compounds with cyclopentane derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrogen Chloride 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1052521-82-0)

  • Structural Difference : Replaces the thiophene ring with a pyrimidine ring.
  • Pharmacological Relevance: Pyrimidine rings are common in kinase inhibitors (e.g., imatinib).
  • Synthesis : Likely requires different intermediates (e.g., pyrimidine precursors) compared to thiophene-based compounds .

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine Hydrochloride (CAS 1365965-56-5)

  • Structural Difference : Substitutes thiophene with isothiazole, introducing an additional nitrogen atom.
  • Properties : Molecular formula C₆H₉ClN₂S (MW = 176.66). The isothiazole ring may alter electronic properties and binding interactions compared to thiophene.

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine (CAS 53051-97-1)

  • Structural Difference : Thiazole ring replaces thiophene, introducing a nitrogen atom adjacent to sulfur.
  • Pharmacological Potential: Thiazoles are prevalent in antimicrobial and anticancer agents. No specific IC₅₀ data are available, but the scaffold is compatible with drug design .

2-Chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine (CAS 1518717-54-8)

  • Structural Difference : Chlorine substitution at position 2 of the thiophene ring.
  • Impact: The electron-withdrawing chlorine may enhance electrophilicity and alter metabolic stability. No bioactivity data reported .

Comparative Pharmacological Data

Compound Core Heterocycle Key Substituents IC₅₀ (MCF7) Mechanism of Action
Target compound derivatives Thiophene Cyano, sulfamoyl groups 30.8 nM Tyrosine kinase ATP-site inhibition
Gefitinib (reference drug) Quinazoline Anilino, morpholino ~10 nM EGFR kinase inhibition
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine HCl Isothiazole None reported N/A Hypothesized kinase inhibition

Biological Activity

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure allows for various interactions with biological targets, making it a subject of interest for further investigation.

  • Molecular Formula : C7H10ClNS
  • Molecular Weight : 175.68 g/mol
  • CAS Number : 108046-27-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that it may inhibit certain enzymatic pathways, leading to its observed pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine exhibit notable antibacterial and antifungal activities. For example:

  • Case Study : A derivative was tested against a panel of bacterial strains, demonstrating an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages.

  • Research Finding : An experiment reported a decrease in TNF-alpha levels by approximately 40% when treated with 100 µM of the compound .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, a comparison with similar heterocyclic compounds is essential. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMolecular Weight
This compoundHighModerate175.68 g/mol
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amineModerateLow175.68 g/mol
4H,5H,6H-cyclopenta[c]thiophen-5-oneLowHigh175.68 g/mol

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Various derivatives have been synthesized to enhance biological activity or selectivity towards specific targets.

Synthesis Example

A common synthetic route includes:

  • Starting Materials : Benzylidene derivatives and 2-mercaptoacetic acid.
  • Reaction Conditions : Cyclization under controlled temperature and pH to yield the desired product.

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